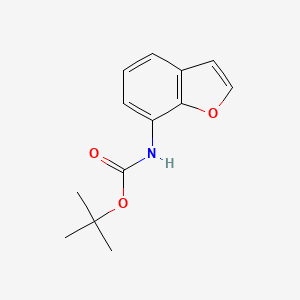

N-Boc-7-aminobenzofuran

Description

Significance of Benzofuran (B130515) Scaffolds in Modern Organic Synthesis

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal chemistry and drug discovery. sunderland.ac.ukuq.edu.aunih.gov This structural motif is prevalent in a vast array of natural products and synthetic compounds that exhibit significant biological and pharmacological activities. rsc.org The inherent properties of the benzofuran scaffold make it an attractive target for the development of new therapeutic agents. sunderland.ac.uk

Benzofuran derivatives are known to possess a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiarrhythmic, and antidepressant activities. rsc.orgrsc.orgrsc.org The presence of the benzofuran nucleus in numerous clinically approved drugs underscores its medicinal importance. sunderland.ac.ukuq.edu.au For instance, compounds like Amiodarone (an antiarrhythmic drug) and Vilazodone (an antidepressant) feature a benzofuran core, demonstrating its utility in creating effective pharmaceuticals. rsc.org

The significance of benzofurans also extends to naturally occurring bioactive compounds. Moracins, a class of hydroxylated 2-arylbenzofuran derivatives, and rocaglamide (B1679497) and its analogues are natural products containing the benzofuran moiety that have shown potent anticancer activities. rsc.org The widespread presence of this scaffold in both natural and synthetic bioactive molecules continues to drive research into new and efficient methods for its synthesis and functionalization. researchgate.net

Table 1: Examples of Bioactive Compounds Containing a Benzofuran Scaffold

| Compound Name | Class | Noted Biological Activity |

| Amiodarone | Synthetic | Antiarrhythmic rsc.orgrsc.org |

| Vilazodone | Synthetic | Antidepressant rsc.org |

| Dronedarone | Synthetic | Antiarrhythmic rsc.org |

| Griseofulvin | Natural Product | Antibiotic rsc.org |

| Moracin | Natural Product | Anticancer rsc.org |

| Rocaglamide | Natural Product | Anticancer rsc.org |

| Psoralen | Natural Product | Used in skin disease treatment rsc.org |

Strategic Importance of the N-Boc Protecting Group in Amine Functionalization

In multistep organic synthesis, the protection of reactive functional groups is a fundamental strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. researchgate.net The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its reliability, ease of introduction, and specific cleavage conditions. total-synthesis.comquora.comontosight.ai

The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). quora.comontosight.ai It effectively shields the amine as a carbamate (B1207046), rendering it less reactive towards many reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows chemists to perform a wide range of chemical transformations on other parts of the molecule without affecting the protected amine. tandfonline.com

A key advantage of the Boc group is its lability under acidic conditions. ontosight.aiwikipedia.org It can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which decompose the carbamate to release the free amine, carbon dioxide, and isobutene. quora.comwikipedia.org This specific deprotection method makes the Boc group "orthogonal" to other common protecting groups, such as Fmoc (removed by base) and Cbz (removed by hydrogenation). This orthogonality is crucial in complex syntheses, like solid-phase peptide synthesis, as it allows for the selective deprotection of one functional group while others remain intact. total-synthesis.com

Table 2: Orthogonality of Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Stable To |

| tert-Butyloxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) total-synthesis.comwikipedia.org | Base, reduction (H₂) total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) total-synthesis.com | Acid, reduction (H₂) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd) total-synthesis.com | Mild acid, mild base |

| Allyloxycarbonyl | Alloc | Transition metal catalysis (e.g., Pd) total-synthesis.com | Acid, base |

Contextualization of Aminobenzofurans within Diverse Synthetic Methodologies

Aminobenzofurans are a class of functionalized benzofurans that serve as highly valuable intermediates in organic synthesis. nih.gov Their utility stems from the presence of the amino group, which can be readily modified or used as a directing group for further reactions, allowing for the construction of more complex heterocyclic systems. The development of efficient synthetic routes to access aminobenzofurans with diverse substitution patterns is an active area of chemical research. researchgate.net

Numerous synthetic strategies have been devised to prepare aminobenzofurans. These methods often involve intramolecular cyclization reactions as a key step. For example, palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl)phenyl esters has been used to obtain 2-aminobenzofurans. nih.gov Another approach involves the visible light-triggered intramolecular cyclization of α-azidochalcones to yield 3-acyl-2-aminobenzofurans. nih.gov

More recent innovations include the use of multicomponent reactions and novel catalytic systems. A scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and in-situ generated ortho-quinone methides provides a direct and efficient pathway to 2-aminobenzofuran scaffolds under mild conditions. researchgate.netnih.govnih.gov Tandem reactions, such as an SNAr-cyclocondensation strategy, have also been employed to synthesize highly substituted 3-aminobenzofurans. rsc.org The availability of these varied synthetic methodologies highlights the importance of aminobenzofurans as versatile building blocks for creating libraries of complex molecules for applications in medicinal chemistry and materials science. researchgate.netnih.gov

Table 3: Selected Synthetic Methodologies for Aminobenzofurans

| Methodology | Key Reactants/Catalyst | Position of Amino Group | Reference |

| [4+1] Cycloaddition | ortho-Quinone Methides, Isocyanides, Sc(OTf)₃ | 2-amino | researchgate.netnih.gov |

| Tandem SNAr-Cyclocondensation | Perfluorobenzonitriles, α-Hydroxycarbonyls, DBU | 3-amino | rsc.org |

| Intramolecular Cycloisomerization | 2-(Cyanomethyl)phenyl esters, Palladium catalyst | 2-amino | nih.gov |

| Intramolecular Cyclization | α-Azidochalcones, Visible light | 2-amino | nih.gov |

| Electrophilic Cyclization | o-Anisole-substituted ynamides | 2-amido | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

tert-butyl N-(1-benzofuran-7-yl)carbamate |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-6-4-5-9-7-8-16-11(9)10/h4-8H,1-3H3,(H,14,15) |

InChI Key |

GYXRUBUQDKNSAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1OC=C2 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of N Boc 7 Aminobenzofuran

Reactivity Profile of the Benzofuran (B130515) Heterocyclic System

The benzofuran heterocycle is a common motif in natural products and biologically active compounds. Its reactivity is influenced by the aromaticity of the system and the presence of substituents. The fusion of the benzene (B151609) and furan (B31954) rings results in a unique electronic distribution that governs its participation in various chemical transformations.

Dearomatizing Cycloaddition Reactions (e.g., Diels-Alder) of Electron-Poor Benzofurans

The benzofuran system, particularly the 2,3-double bond, can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgnih.govacs.org This reactivity is significantly enhanced when the benzofuran ring is substituted with electron-withdrawing groups, which makes the system "electron-poor." acs.orgnih.govacs.org Such reactions lead to dearomatization and the formation of complex tricyclic structures, which are scaffolds for various alkaloids like morphine and galanthamine. acs.orgnih.govacs.org

Regioselective C-H Functionalization of Benzofuran Frameworks

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis for creating complex molecules from simpler precursors. In the context of the benzofuran framework, transition-metal catalysis is often employed to achieve regioselective C-H activation. The position of functionalization is typically guided by a directing group present on the molecule. rsc.orgnih.govresearchgate.netacs.orgacs.org

Various transition metals, including rhodium, palladium, and iron, have been utilized to catalyze the C-H functionalization of benzofurans. rsc.orgresearchgate.netnih.govresearchgate.netbohrium.com For example, rhodium(III)-catalyzed reactions have been developed for the synthesis of highly substituted benzofurans. rsc.orgresearchgate.net Similarly, palladium(II)-catalyzed C-H activation/C-O cyclization provides a route to dihydrobenzofurans. nih.gov The regioselectivity of these reactions is crucial, and directing groups play a key role in controlling where the new bond forms on the benzofuran ring. In N-Boc-7-aminobenzofuran, the N-Boc protected amino group could potentially direct C-H functionalization to specific positions on the aromatic ring, influencing the synthesis of targeted derivatives.

Below is a table summarizing examples of regioselective C-H functionalization on benzofuran frameworks:

Table 1: Examples of Regioselective C-H Functionalization of Benzofuran Frameworks| Catalyst System | Directing Group | Position of Functionalization | Reaction Type |

|---|---|---|---|

| Rh(III) | Hydroxy, Amide | Ortho to directing group | C-H Activation/Annulation |

| Pd(II) | Hydroxyl | Ortho to directing group | C-H Activation/C-O Cyclization |

| Ru(II) | 2-Arylbenzoazole | Ortho to directing group | C-H Activation/Annulation |

| Fe(II)/(III) | N/A | C-2 | Arylation |

Transformations Mediated by the N-Boc Protected Amino Group

The N-Boc protecting group is not merely a passive spectator; it actively influences the reactivity of the amino group and the adjacent C-N bond. Its presence allows for controlled transformations that would otherwise be difficult to achieve with a free amine.

Controlled N-Boc Cleavage and Subsequent Amine Derivatization

A key feature of the N-Boc group is its susceptibility to cleavage under specific acidic conditions, which regenerates the free amine. researchgate.netnih.govmasterorganicchemistry.com This deprotection step is fundamental for further derivatization of the 7-amino group in 7-aminobenzofuran (B1280361). masterorganicchemistry.com A variety of reagents and conditions can be employed for N-Boc removal, offering flexibility in synthetic design. nih.gov

Common methods for N-Boc deprotection include the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents. nih.govmasterorganicchemistry.com Milder, more selective methods have also been developed, such as using oxalyl chloride in methanol (B129727) or TMSI-mediated deprotection. nih.govrsc.orgacs.org The choice of deprotection method can be critical, especially when other acid-sensitive functional groups are present in the molecule. acsgcipr.org Once the N-Boc group is removed to yield 7-aminobenzofuran, the resulting primary amine is available for a wide range of derivatization reactions, including acylation, alkylation, and arylation, to produce a diverse array of functionalized benzofuran derivatives.

The following table outlines various conditions for N-Boc cleavage:

Table 2: Selected Reagents for N-Boc Deprotection| Reagent(s) | Solvent(s) | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | nih.gov |

| Oxalyl Chloride | Methanol | Room Temperature | nih.govrsc.org |

| TMSI / BSA | Acetonitrile (MeCN) | Room Temperature | acs.org |

| Iron(III) Salts (catalytic) | Acetonitrile (MeCN) | Not specified | csic.es |

| Fluorinated Alcohols (TFE, HFIP) | TFE, HFIP | Reflux or Microwave | google.com |

| Sodium Borohydride (NaBH4) | Ethanol (EtOH) | Room Temperature | arkat-usa.org |

Role of N-Boc as an Activating Group in C-N Bond Activation Reactions

In certain contexts, the N-Boc group can function as an activating group, facilitating the cleavage of the otherwise inert aryl C-N bond. sci-hub.seacs.org This strategy has been employed in transition-metal-catalyzed cross-coupling reactions to form new C-C bonds. For example, nickel-catalyzed Kumada coupling of N-Boc protected aromatic amines with Grignard reagents allows for the synthesis of unsymmetrical biaryls through selective C-N bond cleavage. sci-hub.se

This type of reactivity transforms the aniline (B41778) moiety into a versatile building block for carbon-carbon bond formation. sci-hub.se The activation by the Boc group is crucial for these transformations to proceed under mild conditions without the need for a pre-installed directing group. sci-hub.se DFT calculations have suggested that the nickel-mediated C-N bond cleavage is the rate-limiting step in these reactions. sci-hub.se This approach has also been extended to other cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org The ability of the N-Boc group to enable C-N bond activation in this compound opens up possibilities for late-stage functionalization and the synthesis of complex biaryl structures containing the benzofuran core.

Electrophilic Functionalization at the N-Boc Protected Amino Position

While the N-Boc group is primarily a protecting group, the nitrogen atom can still exhibit nucleophilicity and undergo reactions with certain electrophiles. However, direct electrophilic functionalization at the nitrogen of an N-Boc protected amine is less common than reactions occurring after its removal. The bulky nature of the Boc group can sterically hinder the approach of electrophiles.

Despite this, under certain conditions, the N-H bond of a Boc-protected amine can be deprotonated by a strong base, and the resulting anion can react with electrophiles. More relevant to the versatility of the Boc group is its ability to direct reactions. For instance, the related tert-butoxythiocarbonyl (Botc) group, a sulfur analogue of Boc, has been shown to facilitate the lithiation and subsequent electrophilic substitution at the carbon atom alpha to the nitrogen in azetidines. acs.org While not a direct functionalization of the nitrogen itself, it highlights how carbamate-type protecting groups can influence the reactivity of adjacent positions. In the context of this compound, while direct electrophilic attack on the nitrogen is challenging, the electronic and steric properties of the N-Boc group are critical in directing reactivity elsewhere on the molecule, such as in C-H functionalization of the aromatic rings.

Cascade and Domino Reactions Utilizing this compound as a Substrate

Intramolecular Cyclization Pathways

The this compound moiety can be a key component in intramolecular cyclization cascades, leading to the formation of more complex, fused heterocyclic systems. These reactions often proceed through the formation of reactive intermediates that subsequently undergo cyclization.

One potential pathway involves the initial functionalization of the benzofuran ring or the Boc-protected amino group, followed by an intramolecular cyclization event. For instance, the introduction of a suitable tether on the aromatic ring could facilitate a cascade process. While direct examples with this compound are not extensively documented, related transformations with other aminobenzofurans provide a strong precedent. For example, rhodium-catalyzed intramolecular cyclizations have been used to synthesize 2-aminobenzofurans from alkyne-tethered diazo compounds. acs.orgacs.org In these reactions, a metal carbene is generated in situ, which then participates in a cascade of events to form the final cyclized product. acs.orgacs.org

Another approach could involve the intramolecular cyclization of (2-propargyl ether) arylimines, which has been shown to produce 3-aminobenzofurans under basic conditions. researchgate.net This suggests that if this compound were modified to contain a propargyl ether group at a suitable position, a similar base-mediated intramolecular cyclization could be triggered.

Furthermore, domino reactions have been effectively employed in the diastereoselective synthesis of trans-2,3-dihydrobenzofurans starting from salicyl N-tert-butylsulfinyl imines. rsc.orgrsc.org These reactions proceed through a domino annulation with sulfur ylides, indicating that the benzofuran core is amenable to participating in complex, multi-step cyclization sequences. rsc.orgrsc.org

The following table outlines a representative, analogous intramolecular cyclization reaction for the synthesis of aminobenzofuran derivatives.

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| Alkyne-tethered diazo compound | Rhodium catalyst | 2-Aminobenzofuran-3-ene | Moderate | acs.org |

| (2-Propargyl ether) arylimine | Potassium tert-butoxide | 3-Aminobenzofuran | Good | researchgate.net |

| Salicyl N-tert-butylsulfinyl imine | Sulfur ylide/K3PO4 | trans-2,3-Dihydrobenzofuran | Moderate to Good | rsc.orgrsc.org |

Intermolecular Coupling Reactions (e.g., C-N Coupling, N-Arylation)

The Boc-protected amino group of this compound is a prime site for intermolecular coupling reactions, which can be part of a cascade sequence to build molecular complexity. In particular, C-N coupling and N-arylation reactions are powerful tools for the synthesis of more elaborate benzofuran derivatives.

Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reactions are a well-established method for forming C-N bonds. These reactions typically involve the coupling of an amine with a boronic acid derivative. rsc.org In the context of this compound, a CEL reaction could be envisioned as the first step in a cascade process. For instance, coupling with a suitably functionalized arylboronic acid could introduce a reactive group that then participates in a subsequent intramolecular reaction. The chemoselectivity of N-arylation in aminobenzene sulfonamides can be controlled by adjusting reaction conditions, suggesting that selective coupling at the amino group of this compound is feasible. rsc.org

Recent advances have demonstrated efficient copper(II)-catalyzed C-N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. nih.gov This protocol's success with a related nitrogen-containing heterocycle suggests its potential applicability to this compound. Such a reaction would provide N-aryl-7-aminobenzofuran derivatives, which could serve as precursors for further transformations.

Light-promoted, nickel-catalyzed C-N coupling reactions of (hetero)aryl halides with benzophenone (B1666685) hydrazone have also been reported. rsc.org These reactions can be part of a one-pot synthesis of various nitrogen-containing heterocycles. rsc.org Adapting this methodology to this compound could open up new avenues for cascade reactions initiated by C-N bond formation.

A hypothetical cascade reaction could involve the initial N-arylation of this compound with an ortho-haloaryl group, followed by a palladium-catalyzed intramolecular C-H activation/C-C bond formation to construct a fused polycyclic system.

The table below summarizes relevant intermolecular coupling reactions that are analogous to potential transformations of this compound.

| Amine Substrate | Coupling Partner | Catalyst/Reagent | Product | Yield | Reference |

| Aminobenzene sulfonamide | Arylboronic acid | Copper catalyst | N-Arylaminobenzene sulfonamide | - | rsc.org |

| 2-Aminobenzothiazole | Phenylboronic acid | Cu(OAc)2/1,10-phenanthroline | N-Phenyl-2-aminobenzothiazole | Moderate to Excellent | nih.gov |

| Benzophenone hydrazone | (Hetero)aryl halide | Ni(II) complex/UV light | N-Arylhydrazone | Good | rsc.org |

Mechanistic Pathways and Theoretical Investigations of N Boc 7 Aminobenzofuran Chemistry

Elucidation of Reaction Mechanisms in Benzofuran (B130515) Annulation Processes

The formation of the benzofuran ring, or annulation, can be achieved through various synthetic strategies, each with a distinct mechanism. These methods often involve the intramolecular cyclization of a suitably substituted phenol (B47542) or the coupling of phenols with other reactants. nih.govorganic-chemistry.org For a 7-substituted benzofuran, the mechanism hinges on the precise nature of the starting materials and catalysts.

Common mechanistic pathways include:

Palladium-Catalyzed Cyclization: A prevalent method involves the palladium-catalyzed reaction of phenols and olefins. The mechanism is thought to involve a sequence of C-H functionalization steps to construct the heterocyclic ring. researchgate.net

Copper-Catalyzed Annulation: Copper catalysts are frequently used to facilitate the ring closure of 2-haloaromatic ketones or through one-pot reactions of o-hydroxy aldehydes, amines, and alkynes. nih.govorganic-chemistry.org A proposed mechanism for the latter involves the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, subsequent intramolecular cyclization, and isomerization to yield the benzofuran core. nih.gov

Ruthenium-Catalyzed Cycloisomerization: Benzannulated propargylic alcohols can undergo ruthenium-catalyzed cycloisomerization to form benzofurans. The mechanism is dependent on an amine/ammonium base-acid pair to facilitate the catalytic cycle. organic-chemistry.org

Cascade Reactions: More complex strategies involve cascade reactions, where a series of transformations occur in a single pot. For instance, an ortho-hydroxy α-aminosulfone can react with a suitable electrophile in a cascade cyclization to form 3-aminobenzofuran derivatives. mdpi.comresearchgate.net

These mechanisms illustrate the diversity of pathways available for constructing the benzofuran skeleton. The specific route to N-Boc-7-aminobenzofuran would likely involve a precursor such as a substituted o-aminophenol, which undergoes cyclization after protection of the amino group. The 7-amino-substituted benzofurans can be prepared via the Hofmann reaction from the corresponding carboxylic amides. researchgate.net

Application of Computational Chemistry and Density Functional Theory (DFT) in Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of chemical reactions. researchgate.net DFT allows for the calculation of molecular structures, energies, and electronic properties, providing deep insights into reaction mechanisms, reactivity, and selectivity that are often difficult to obtain through experimental means alone. researchgate.netmdpi.com

Arynes are highly reactive intermediates that can be used to rapidly construct substituted aromatic systems, including benzofurans. researchgate.netcore.ac.uk In the case of unsymmetrical arynes, such as a potential 3,4-benzofuranyne intermediate, the regioselectivity of a nucleophilic addition is a critical consideration. Frontier Molecular Orbital (FMO) theory provides a powerful model for predicting this outcome. researchgate.netresearchgate.net

According to FMO theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the aryne. icourse.club The nucleophile will preferentially attack the carbon atom of the aryne that has the larger coefficient (i.e., a greater contribution) in the LUMO. researchgate.net This model successfully predicts the regioselectivity for a wide range of substituted arynes. researchgate.netresearchgate.net For example, simple computations can be used to predict the reversal in regioselectivity in reactions of specifically designed indolynes, a related heteroaryne. acs.org

Table 1: FMO Analysis for Predicting Regioselectivity in Aryne Reactions

| Aryne Intermediate | Nucleophile | FMO Interaction | Predicted Site of Attack | Rationale |

| Substituted Benzofuranyne | Generic Nu:⁻ | HOMO(Nu) - LUMO(Aryne) | Carbon with higher LUMO coefficient | The position of the substituent on the aryne alters the distribution of the LUMO, making one carbon of the triple bond more electrophilic. researchgate.net |

| 4,5-Indolyne | Generic Nu:⁻ | HOMO(Nu) - LUMO(Aryne) | C5 | The nitrogen atom influences the electronic distribution of the aryne LUMO. |

| Designed Benzenoid-Substituted Indolyne | Generic Nu:⁻ | HOMO(Nu) - LUMO(Aryne) | C4 | Strategic placement of substituents can reverse the typical regioselectivity by altering the LUMO coefficients. acs.org |

DFT calculations are extensively used to map the potential energy surface of a reaction. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. thieme-connect.comresearchgate.netmarquette.edu The calculated energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, which determines the reaction rate.

By comparing the energy profiles of different possible pathways, chemists can predict which mechanism is more favorable. For example, in the Rh(III)-catalyzed synthesis of benzofuran frameworks, DFT calculations revealed two distinct, solvent-controlled reaction pathways with different transition states and intermediates, explaining the observed chemoselectivity. acs.org Similarly, DFT studies on the cycloaddition of nitrones and ketenimines suggest a selective stepwise mechanism. researchgate.net Computational studies have also been used to scrutinize the multiple mechanistic steps of reactions involving arynes, evaluating competitive reaction pathways and transition states. core.ac.uk

Table 2: Representative DFT-Calculated Activation Energies for Relevant Reaction Steps

| Reaction Type | System Studied | Computational Method | Key Finding | Activation Energy (kcal/mol) |

| Boc Protection of Aniline (B41778) | Aniline + Boc Anhydride | DFT | Identification of a transition state stabilized by hydrogen bonding. wuxiapptec.com | 16.22 (uncatalyzed) |

| C-N Bond Cleavage | Boc-protected aniline + Grignard | DFT | Ni-mediated C-N bond cleavage is the rate-limiting step. sci-hub.se | Not specified |

| Deaminative Coupling | Ketone + Amine | DFT | Stepwise mechanism via Current time information in Berlin, DE.researchgate.net-carbon migration of a Ru(IV)-alkyl species. marquette.edu | Not specified |

| Benzofuran Annulation | Phenol + α-ketoester | DFT | Water was found to inhibit the transesterification step in coumarin (B35378) synthesis but promote benzofuran formation. thieme-connect.com | Not specified |

Mechanistic Insights into C-N Bond Activation Reactions Involving N-Boc Protected Species

While C-N bonds in anilines are typically robust due to p-π conjugation, they can be selectively cleaved and functionalized. sci-hub.se The introduction of an electron-withdrawing protecting group, such as the tert-butyloxycarbonyl (Boc) group, onto the nitrogen atom is a key strategy to enable this transformation. The Boc group weakens the aryl C-N bond, making it susceptible to cleavage by a transition-metal catalyst. sci-hub.se

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, have been developed for Boc-activated aromatic amines. sci-hub.se Mechanistic studies, supported by DFT calculations, reveal a plausible catalytic cycle:

Oxidative Addition: The low-valent nickel catalyst inserts into the weakened aryl C-N bond of the N-Boc protected amine. This step is often the rate-limiting step of the entire process. sci-hub.se

Transmetalation: The resulting aryl-nickel intermediate undergoes transmetalation with an organometallic reagent (e.g., a Grignard reagent).

Reductive Elimination: The final C-C bond is formed through reductive elimination from the nickel center, releasing the biaryl product and regenerating the active nickel catalyst. sci-hub.se

This C-N bond activation strategy allows aniline derivatives like this compound to be used as building blocks for late-stage functionalization, transforming the amino group into a leaving group for C-C bond formation. sci-hub.se Similar C-N bond activation principles are exploited in ruthenium-catalyzed deaminative coupling reactions. marquette.edu

Influence of Solvent Effects on Reaction Pathways and Outcomes

The choice of solvent can have a profound impact on a chemical reaction, influencing its rate, selectivity, and even switching the mechanistic pathway to yield different products. thieme-connect.comacs.org In the context of benzofuran synthesis, solvents can affect the solubility of reagents and catalysts, stabilize or destabilize intermediates and transition states, and participate directly in the reaction mechanism.

A striking example is the Rh(III)-catalyzed reaction of N-phenoxyacetamides with propargyl alcohols. acs.org Computational and experimental studies showed that the reaction outcome is entirely dependent on the solvent's polarity:

In low-polarity solvents (e.g., dichloromethane), the reaction proceeds through a Rh(III)-Rh(I)-Rh(III) pathway to deliver benzofuran products. acs.org

In high-polarity solvents , the mechanism switches to a Rh(III)-Rh(V)-Rh(III) pathway, resulting in the formation of chalcone (B49325) frameworks instead. acs.org

In other cases, the solvent effect is more subtle. In the synthesis of benzofurans from phenols and α-methoxy-β-ketoesters, the presence or absence of water dictates the product. thieme-connect.com Anhydrous conditions favor the formation of coumarins, whereas the presence of water promotes a hydrolysis-decarboxylation sequence that leads to benzofurans. thieme-connect.com Similarly, the rate of Boc protection of aromatic amines is significantly enhanced in alcoholic solvents compared to chlorinated solvents, an effect attributed to the stabilization of the transition state by hydrogen bonding with the alcohol. wuxiapptec.com

Advanced Synthetic Applications and Derivatization Strategies of N Boc 7 Aminobenzofuran

N-Boc-7-aminobenzofuran as a Versatile Synthetic Intermediate for Complex Molecular Architectures

This compound is a highly valuable intermediate in organic synthesis due to its dual functionality. The benzofuran (B130515) core itself is amenable to a wide range of transformations, while the Boc-protected amino group at the C7-position offers a site for late-stage functionalization or participation in cyclization reactions. The electron-donating nature of the amino group can influence the reactivity of the aromatic ring, directing electrophilic substitutions.

The utility of aminobenzofurans as synthetic precursors is well-documented. For instance, various substituted aminobenzofurans can be prepared through transition metal-catalyzed processes, such as scandium-triflate-mediated [4+1] cycloadditions of ortho-quinone methides and isocyanides, or through base-mediated annulations. researchgate.netnih.govrsc.org These methods provide access to a library of aminobenzofuran cores that can be further elaborated. Once synthesized, a molecule like this compound can undergo palladium-catalyzed C-H arylation at other positions on the benzofuran scaffold, such as C3, to introduce new aryl or heteroaryl substituents, thereby building molecular complexity. researchgate.net The Boc-protected amine can be deprotected and subsequently engaged in amide bond couplings, urea (B33335) formations, or serve as a nucleophile in the construction of new heterocyclic rings fused to the benzofuran framework. This strategic positioning of a protected amine makes this compound a modular building block for creating diverse and elaborate chemical structures. rsc.org

Strategies for the Construction of Fused Benzofuran-Containing Heterocyclic Systems

A key strategy for elaborating the aminobenzofuran scaffold involves its use in cycloaddition reactions to construct fused polycyclic systems. One powerful approach is the organocatalytic asymmetric [4+2] cyclization of benzofuran-derived azadienes with azlactones. acs.orgacs.org In this methodology, a 3-aminobenzofuran derivative is first converted into an azadiene. This intermediate then reacts with an azlactone in the presence of a chiral organocatalyst, such as a squaramide derived from a Cinchona alkaloid, to yield benzofuran-fused six-membered N-heterocycles. acs.orgacs.org

This transformation proceeds with high levels of stereocontrol, affording products with excellent diastereoselectivity and enantioselectivity. The resulting fused structures contain a valuable α,α-disubstituted amino acid unit, a motif of significant interest in medicinal chemistry. The reaction is tolerant of various substituents on both the azadiene and the azlactone partner, highlighting its versatility. acs.org This strategy demonstrates how the aminobenzofuran core can be effectively utilized to build complex, stereochemically rich, fused heterocyclic systems.

Below is a table summarizing the results for the chiral squaramide-catalyzed [4+2] cyclization to form benzofuran-fused heterocycles. acs.org

| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Squaramide 4c | PhCF3 | 92 | >20:1 | 98 |

| Squaramide 4c | PhCl | 90 | >20:1 | 97 |

| Squaramide 4c | Toluene | 85 | >20:1 | 95 |

| Squaramide 4c | DCM | 78 | 19:1 | 96 |

| Squaramide 4c | THF | 65 | 15:1 | 90 |

Asymmetric Synthesis and Stereochemical Control in Aminobenzofuran Chemistry

Controlling stereochemistry is paramount in modern organic synthesis, particularly for the preparation of biologically active molecules. Significant progress has been made in the asymmetric functionalization of aminobenzofurans through the use of chiral catalysts and auxiliaries.

The enantioselective functionalization of the benzofuran core, particularly at the C2-position of 3-aminobenzofurans, has been successfully achieved using different catalytic systems. rsc.org One notable method employs N-Heterocyclic Carbene (NHC) organocatalysis. nih.gov In this approach, a chiral NHC catalyst reacts with a 2-bromoenal to generate a chiral α,β-unsaturated acylazolium intermediate. This reactive species then couples with a 3-aminobenzofuran, leading to C2-alkylation via an aza-Claisen rearrangement, ultimately affording δ-amino acid derivatives in high yield and enantioselectivity. nih.gov

Alternatively, chiral-at-metal rhodium(III) complexes have been utilized for the highly efficient enantioselective C2-functionalization of 3-aminobenzofurans with α,β-unsaturated carbonyl compounds. rsc.org This method provides access to a broad range of C2-substituted benzofuran derivatives with excellent yields and enantioselectivities, often up to 98% ee. rsc.org These catalytic asymmetric methods represent powerful tools for creating chiral aminobenzofuran derivatives.

N-Heterocyclic Carbene catalysis is also a potent tool for controlling diastereoselectivity. organic-chemistry.org In the C2-functionalization of 3-aminobenzofurans, the reaction proceeds through several intermediates where stereochemistry is defined. nih.gov The initial addition of the aminobenzofuran to the chiral acylazolium intermediate and the subsequent aza-Claisen rearrangement are key steps where the stereochemical outcome is directed by the chiral environment of the NHC catalyst. nih.gov The catalyst's steric and electronic properties influence the transition state geometry, favoring the formation of one diastereomer over others. The ability of NHCs to generate stereochemically defined intermediates, such as the Breslow intermediate and acyl azoliums, makes them highly effective for diastereoselective transformations in heterocyclic synthesis. acs.orgwpmucdn.comd-nb.info

Beyond the direct use of chiral catalysts, stereochemical control can be exerted through chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it can be removed. nih.govwikipedia.org In the context of aminobenzofuran chemistry, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be appended to the deprotected amino group at the C7-position. nih.gov This chiral moiety would then direct subsequent transformations, for example, an alkylation or an aldol (B89426) reaction on a side chain, controlling the formation of new stereocenters relative to the auxiliary's fixed chirality.

The primary tools for inducing stereoselectivity in aminobenzofuran chemistry remain chiral catalysts. As discussed, these fall into several classes:

Chiral Organocatalysts: This includes chiral squaramides, which effectively catalyze [4+2] cyclizations, and chiral triazolium salts that serve as precursors for N-Heterocyclic Carbenes used in C2-functionalization reactions. acs.orgacs.orgnih.gov

Chiral Metal Catalysts: Chiral-at-metal Rh(III) complexes, where the chirality resides on the metal center itself due to the arrangement of ligands, have proven highly effective for enantioselective additions to aminobenzofurans. rsc.org

The choice between a chiral catalyst and a chiral auxiliary depends on the specific transformation, substrate, and desired stereochemical outcome. semanticscholar.org

Development of Ligands and Catalysts for this compound Transformations

The continued advancement of synthetic methodologies for aminobenzofurans relies heavily on the rational design and development of new ligands and catalysts. For transition-metal-catalyzed reactions, the ligand plays a critical role in determining the catalyst's reactivity, stability, and selectivity. The development of novel phosphine (B1218219) ligands, such as functional cyclic aminomethylphosphines, provides new opportunities for constructing catalysts with tailored properties for specific transformations. nih.gov

In the field of organocatalysis, significant effort is directed toward modifying the structure of catalysts to improve their performance. For NHC catalysis, the steric and electronic properties of the NHC are fine-tuned by altering the substituents on the nitrogen atoms and the heterocyclic backbone (e.g., imidazolium (B1220033) vs. triazolium). wpmucdn.com This tuning is crucial for optimizing both reactivity and stereoselectivity. Similarly, the development of new families of chiral squaramide and phosphine organocatalysts continues to expand the scope of asymmetric transformations available for functionalizing heterocyclic compounds like this compound. acs.org The design of chiral-at-metal complexes, where ligands like Cp* and a C-S cyclometalated ligand create a rigid and well-defined chiral environment around the metal center, represents a frontier in catalyst development for enantioselective C-H functionalization and addition reactions. rsc.org

Transition Metal Catalysis for C-H Activation and Cross-Coupling Reactions

Transition metal catalysis represents a cornerstone of modern organic synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a molecule like this compound, these strategies are paramount for late-stage functionalization via C-H activation and for building molecular complexity through cross-coupling reactions. mdpi.com

C-H Activation: Direct C-H bond functionalization is a highly atom-economical strategy for modifying molecular scaffolds. nih.gov Transition metals such as palladium, rhodium, and nickel are known to catalyze the activation of C(sp2)-H bonds, including those on aromatic and heteroaromatic rings. mdpi.comnih.gov The N-Boc-amino group on the benzofuran ring can potentially act as a directing group, guiding the metal catalyst to activate the adjacent C6-H bond. While specific studies on this compound are not prevalent, related transformations on other N-heterocycles provide a strong precedent. For example, nickel catalysis has been extensively used for the intramolecular C-H alkylation and arylation of substrates like imidazolium salts to construct fused ring systems. mdpi.com Similarly, palladium and copper have been employed to construct various nitrogen heterocycles through intramolecular C-H amination. rsc.org This suggests that intramolecular cyclization reactions starting from a suitably substituted this compound could be achieved.

Cross-Coupling Reactions: Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable for synthesizing complex aryl and heteroaryl structures. mdpi.com If this compound were converted to a halide or triflate derivative (e.g., at the 2-, 3-, or other available positions), it would become an excellent substrate for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.

The Suzuki-Miyaura coupling, for instance, is widely used for creating C-C bonds. A series of novel benzofuran derivatives containing a biaryl moiety were synthesized in good to excellent yields via Suzuki cross-coupling reactions using a palladium(II) complex catalyst in an ethanol/water mixture. mdpi.com This highlights a viable path for arylating the this compound core.

Furthermore, the N-Boc group itself can influence reactivity in cross-coupling. N-Boc-amides have been developed as effective electrophilic partners in nickel- and palladium-catalyzed cross-coupling reactions, proceeding through the selective activation of the N-C bond. researchgate.netnsf.gov While this applies to the amide bond, it underscores the electronic influence and potential participation of Boc-protected functionalities in transition metal catalysis. The N-H bond of the Boc-protected amine could also be a site for palladium-catalyzed C-N cross-coupling reactions to introduce further diversity, analogous to the coupling of amines with N-protected 4-bromo-7-azaindoles. beilstein-journals.org

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions Relevant to Benzofuran Derivatization

| Catalyst System | Coupling Type | Substrates | Product Type | Yield (%) | Reference |

| Pd(II) complex / K₂CO₃ | Suzuki | 2-(4-bromophenyl)benzofuran + Arylboronic acid | 2-Aryl(biaryl)benzofuran | 91 | mdpi.com |

| Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Buchwald-Hartwig (C-N) | N-substituted 4-bromo-7-azaindole + Amine | 4-Amino-7-azaindole derivative | 90 | beilstein-journals.org |

| [Pd(IPr*)(cin)Cl] | Suzuki | N,N-pym/Boc aliphatic amide + Arylboronic acid | Ketone | High | nsf.gov |

Photochemical and Light-Promoted Transformations of N-Boc-Protected Heterocycles

Photochemical reactions utilize light energy to access excited states of molecules, enabling transformations that are often difficult or impossible to achieve under thermal conditions. taylorfrancis.com For N-Boc-protected heterocycles like this compound, photochemical and light-promoted reactions offer unique avenues for functionalization.

The energy provided by UV or visible light is sufficient to break various covalent bonds. taylorfrancis.com The presence of chromophores—light-absorbing parts of a molecule—is essential for direct photoreactions. The benzofuran ring system is an inherent chromophore. The N-Boc group, while primarily a protecting group, can influence the photochemical stability and reactivity of the molecule. It is generally stable but can participate in or be cleaved under specific photochemical conditions.

Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions. These radicals can then engage in a variety of bond-forming events. For instance, a green and efficient method for synthesizing trisubstituted hydroxylamines was developed using blue LED irradiation without any additional catalyst, showcasing the power of light to promote multicomponent reactions. rsc.org In the context of this compound, such a strategy could potentially be used to functionalize the molecule via radical addition, provided a suitable reaction partner is chosen. For example, photocatalytic methods have been developed for the amination and alkylation of methane (B114726), where a Boc-protected hydrazine (B178648) was formed, indicating the compatibility of the Boc group under certain light-promoted conditions. acs.org

Table 3: Examples of Light-Promoted Reactions Involving Heterocycles or Protected Amines

| Reaction Type | Light Source | Key Features | Relevance to this compound | Reference |

| Multicomponent Reaction | Blue LED | Catalyst- and additive-free synthesis of hydroxylamines | Potential for functionalization under mild, green conditions. | rsc.org |

| C-H Amination | Not specified | Photocatalytic amination of methane to form a Boc-protected product | Demonstrates compatibility of the N-Boc group in photocatalytic C-H functionalization. | acs.org |

| Rearrangement | Photolysis (light) | Selective rearrangement of a triazoline to an aziridine | Highlights potential for unique light-induced skeletal transformations. | researchgate.net |

| Arylation | UV-LED (365 nm) | Photochemical transformation of chlorobenzenes and white phosphorus to arylphosphines | Illustrates light-promoted C-P bond formation, expanding the scope of potential derivatizations. | rsc.org |

Future Research Directions and Unexplored Avenues in N Boc 7 Aminobenzofuran Chemistry

Development of Novel and Environmentally Benign Synthetic Protocols

The pursuit of green chemistry principles is a central theme in modern organic synthesis. For N-Boc-7-aminobenzofuran, future efforts will likely concentrate on replacing traditional, often harsh, synthetic conditions with more sustainable alternatives. Research is trending towards the use of transition-metal catalysis, which offers high efficiency and selectivity.

Promising avenues include the application of ruthenium- and rhodium-catalyzed C-H activation and annulation strategies. nih.govorganic-chemistry.org These methods allow for the direct formation of the benzofuran (B130515) core from simpler, readily available starting materials, minimizing the need for pre-functionalized substrates and reducing waste. For instance, a ruthenium-catalyzed aerobic annulation of m-hydroxybenzoic acids with alkynes has been shown to be a highly efficient method for creating functionalized benzofurans. nih.gov Another approach involves a rhodium-catalyzed direct vinylene annulation of salicylic (B10762653) acid derivatives, which provides a route to C4-substituted benzofurans under neutral and oxidant-free conditions. rsc.org

Furthermore, the development of one-pot syntheses that combine multiple reaction steps into a single operation represents a significant goal for improving process efficiency and environmental footprint. acs.org An example is the one-pot synthesis of 2-arylbenzofurans at room temperature, which features an ortho-hydroxyl group-assisted Wittig reaction followed by an in situ oxidative cyclization. acs.org Adapting such methodologies to the specific synthesis of 7-aminobenzofuran (B1280361) derivatives could dramatically streamline their production.

The table below summarizes emerging catalytic systems that could be adapted for the environmentally benign synthesis of this compound precursors.

| Catalyst System | Reaction Type | Potential Advantages |

| Ruthenium(II) complexes | C-H Alkenylation / Aerobic Annulation | High regioselectivity, use of air as a mild oxidant. nih.gov |

| Rhodium(III) complexes | Vinylene Annulation | Neutral and oxidant-free conditions, access to specific isomers. rsc.org |

| Gold-Silver Bimetallic | Tandem C-H Alkynylation / Oxy-Alkynylation | Direct synthesis from simple phenols, broad functional group tolerance. |

| Hemin / t-BuOOH | Oxidative Phenol-Enamine Cycloaddition | Biomimetic, sustainable reaction conditions, good atom economy. |

These catalytic approaches, combined with the use of greener solvents and energy sources, will be instrumental in developing the next generation of sustainable synthetic protocols for this important chemical entity.

Exploration of Unprecedented Reactivity Profiles and Transformational Pathways

While this compound is primarily used as a building block, its inherent reactivity remains a fertile ground for discovery. Future research should aim to uncover novel transformations that leverage the electronic properties of the benzofuran ring and the unique characteristics of the N-Boc protected amino group.

The N-Boc group, typically regarded as a simple protecting group, possesses latent reactivity that is often overlooked. researchgate.net Under the influence of strong bases, the carbamate's -NH moiety can be deprotonated. This can lead to the formation of an isocyanate intermediate through the dissociation of the t-butoxide group. researchgate.netrsc.org This in-situ generation of a highly reactive isocyanate opens up a plethora of possibilities for further functionalization. For example, reaction with Grignard reagents can yield amides, providing a novel pathway for C-C bond formation at the 7-position. rsc.org

Furthermore, the benzofuran core itself can participate in various cycloaddition reactions. A notable example is the scandium-triflate-catalyzed [4+1] cycloaddition between in-situ generated ortho-quinone methides and isocyanides to form 2-aminobenzofurans. nih.govnih.gov Exploring analogous cycloaddition strategies starting from this compound could lead to the synthesis of complex, polycyclic architectures with novel biological or material properties. Research into substituent migration reactions, such as those observed in the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols, could also inspire new transformational pathways. rsc.org

Future explorations could focus on:

Isocyanate Intermediate Trapping: Systematically investigating the trapping of the isocyanate intermediate derived from this compound with a wide array of nucleophiles (e.g., organometallics, enamines, alcohols) to create diverse libraries of 7-substituted benzofurans.

Directed C-H Functionalization: Utilizing the N-Boc group as a directing group to achieve selective C-H functionalization at other positions on the benzofuran or benzene (B151609) ring.

Domino Reactions: Designing novel domino or cascade reactions that are initiated by a transformation at the N-Boc-amino group, leading to complex molecular scaffolds in a single synthetic operation.

Advanced Computational Modeling for Rational Design and Mechanistic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org Applying these methods to this compound can accelerate the discovery of new reactions and optimize existing processes.

DFT calculations can provide deep insights into reaction mechanisms, helping to elucidate the structures of transition states and intermediates. pku.edu.cn This knowledge is crucial for rational catalyst design and for predicting how changes in substrate structure will affect reaction outcomes. For example, computational studies on the cycloaddition reactions of dienylisobenzofurans have helped to distinguish between concerted and stepwise pathways, guiding experimental efforts. pku.edu.cn Similar studies on potential reactions of this compound could predict the feasibility of novel transformations before they are attempted in the lab, saving significant time and resources.

Moreover, computational tools can be used to predict the electronic and structural properties of novel this compound derivatives. scirp.org By calculating descriptors such as frontier molecular orbital (FMO) energies, molecular electrostatic potential (MEP), and bond dissociation energies, researchers can rationally design molecules with specific desired properties, such as enhanced biological activity or tailored optoelectronic characteristics. rsc.orgresearchgate.net

Key areas for future computational research include:

| Research Area | Computational Technique | Objective |

| Mechanistic Elucidation | DFT, TD-DFT | Identify transition states and intermediates for novel reactions; understand reaction pathways. rsc.orgpku.edu.cn |

| Rational Design | QSAR, Molecular Docking | Predict biological activity of new derivatives; design compounds with improved properties. nih.gov |

| Reactivity Prediction | FMO analysis, Fukui functions | Identify the most reactive sites on the molecule for electrophilic or nucleophilic attack. rsc.org |

| Spectroscopic Analysis | NMR/IR/UV-Vis Calculations | Aid in the characterization of new compounds by predicting their spectral properties. rsc.org |

The synergy between computational prediction and experimental validation will be a powerful driver of innovation in the chemistry of this compound.

Integration of Continuous Flow Methodologies for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges in terms of safety, efficiency, and scalability. Continuous flow chemistry offers elegant solutions to many of these problems and represents a critical future direction for the synthesis of this compound and its derivatives. mtak.hunih.gov

Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction parameters and enabling the safe use of highly reactive intermediates or hazardous reagents. durham.ac.uk The small reactor volumes enhance safety, while the continuous nature of the process allows for the production of large quantities of material over time.

Recent studies have demonstrated the successful application of flow chemistry to the synthesis of various heterocyclic scaffolds, including benzofurans. researchgate.net For example, a two-step continuous flow protocol involving a nitroaldol condensation followed by a Nef reaction has been developed for benzofuran synthesis. researchgate.net Importantly, key transformations involving the N-Boc group, such as its deprotection using solid acid catalysts, have also been efficiently performed in continuous flow systems. rsc.org This precedent suggests that a multi-step, fully automated flow synthesis of this compound is an achievable goal.

Future research in this area should focus on:

Developing a Telescoped Flow Synthesis: Integrating multiple reaction steps (e.g., benzofuran formation, amination, Boc-protection) into a single, continuous sequence without isolating intermediates. mtak.hu

Utilizing Solid-Supported Reagents and Catalysts: Incorporating packed-bed reactors with immobilized catalysts or scavengers to simplify purification and facilitate catalyst recycling, further enhancing the green credentials of the process. durham.ac.ukrsc.org

In-line Process Analytical Technology (PAT): Integrating in-line analytical tools, such as IR or NMR spectroscopy, for real-time reaction monitoring and optimization. durham.ac.uk

The adoption of continuous flow methodologies will be pivotal in making the synthesis of this compound more efficient, safer, and scalable, thereby facilitating its broader application in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.